molecular formula C8H5BrO3 B143890 6-Bromopiperonal CAS No. 15930-53-7

6-Bromopiperonal

Cat. No. B143890
CAS RN: 15930-53-7
M. Wt: 229.03 g/mol
InChI Key: CSQUXTSIDQURDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 6-bromoquinoline is achieved through the Skraup reaction, which involves the use of 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Similarly, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is synthesized and its crystal structure is investigated, although the synthesis details are not provided . These studies suggest that brominated compounds can be synthesized through various methods, including multicomponent reactions and the Skraup synthesis, which may be applicable to the synthesis of 6-Bromopiperonal.

Molecular Structure Analysis

The molecular structure of brominated compounds is often determined using X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is elucidated using single-crystal X-ray diffraction data . Similarly, the structure of 6-bromo-3,3′,4′,5,7-penta-O-methylcatechin is confirmed by crystallographic data . These findings indicate that brominated compounds can exhibit complex molecular geometries and intermolecular interactions, which would be expected for 6-Bromopiperonal as well.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For instance, 6-Bromomethyl-4H-1,3-dioxin is used as a versatile reagent for heterocycle and carbocycle construction, demonstrating the utility of brominated compounds in synthetic chemistry . Additionally, the synthesis of 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides shows the potential for brominated compounds to undergo further chemical transformations . These examples suggest that 6-Bromopiperonal could also participate in a variety of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are often characterized using spectroscopic techniques and theoretical studies. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol is characterized by spectroscopic methods and its properties are investigated using density functional theory (DFT) . The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is stabilized by π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions . These studies provide a foundation for understanding the physical and chemical properties that 6-Bromopiperonal may exhibit.

Scientific Research Applications

Environmental Impact and Toxicology

6-Bromopiperonal, like its structural relative 2,4,6-Tribromophenol, has significant implications in the environment. As a brominated compound, it is used in various applications, including the synthesis of brominated flame retardants and pesticides. These compounds are pervasive in the environment, found in abiotic matrices, biota, and even human tissues. They can occur naturally in aquatic organisms but also result from anthropogenic activities. The environmental concentrations, toxicology, and potential for bioaccumulation of such brominated compounds have been a topic of concern. Studies suggest that while they are ubiquitously found, much remains to be learned about their toxicokinetics (movement within the body) and toxicodynamics (effects on the body), especially concerning their degradation products and isomeric forms (Koch & Sures, 2018).

Brominated Compounds in Medicine

In the medical field, brominated compounds have diverse applications. Bromocriptine, for example, is a brominated ergot derivative with dopamine agonist and antagonist activities. It has been investigated for various psychiatric conditions, although the evidence is preliminary and not robust. The safety and tolerability of such brominated drugs have been scrutinized, and they are noted for their minimal long-term effects on renal, hepatic, cardiac, or hematologic functions. This highlights the potential for using 6-Bromopiperonal or its derivatives in medical applications, given their structural and functional similarities (Sitland-Marken et al., 1990; Naz et al., 2022).

Brominated Compounds in Public Health

Public health research has also delved into the implications of brominated compounds. Studies highlight the association between exposure to such compounds and a range of health outcomes, including diabetes, neurobehavioral and developmental disorders, cancer, reproductive health effects, and alterations in thyroid function. The evidence points towards a negative impact on health, but the exact causal relationships and long-term effects require further epidemiological investigations and monitoring (Kim et al., 2014).

Brominated Flame Retardants and Environmental Health

Environmental health research has focused on the widespread use of brominated flame retardants, including compounds similar to 6-Bromopiperonal. These studies emphasize the ubiquitous presence of such compounds due to their extensive use in consumer products to reduce flammability. The health consequences of exposure to brominated flame retardants are systematically reviewed, shedding light on their potential interference with thyroid hormone homeostasis and neurodevelopment, especially in children (Kim et al., 2014).

Safety And Hazards

6-Bromopiperonal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQUXTSIDQURDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166626
Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
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Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Bromopiperonal

CAS RN

15930-53-7
Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Bromopiperonal
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Record name 6-Bromopiperonal
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Record name 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI)
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Record name 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
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Record name 6-Bromopiperonal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
PI Ittyerah, KC Pandya - Proceedings of the Indian Academy of Sciences …, 1944 - Springer
Malonanilic acid have been condensed under different conditions, with 6-nitro-piperonal, 6-bromopiperonal, 5-bormovanillin and 5-bromoveratraldehyde. The reactions with the first two …
Number of citations: 2 link.springer.com
LC Raiford, FW Oberst - Journal of the American Chemical …, 1933 - ACS Publications
… with bromine gave a mixture of 6-bromopiperonal and 4,5-… In the present work 6-bromopiperonal was treated with … Since 6-bromopiperonal could not be further brominated without …
Number of citations: 2 pubs.acs.org
PI Ittyerah, KC Pandya - Proceedings Mathematical Sciences, 1944 - ias.ac.in
… 6-bromopiperonal, 0.9 g. malonanilic acid and 1 cc glacial acctie: acid were heated together on a water-bath. The sodium carbonate gave a sodium salt that was insoluble even when …
Number of citations: 2 www.ias.ac.in
B Mirzai - 1991 - mspace.lib.umanitoba.ca
… of 6-bromopiperonylic acid and 6-bromopiperonal ethylene acetal afforded 30 in30Vo and. 42Vo overall yield respectiveiy. The use of 6-bromopiperonal ethylene acetal as srarring …
Number of citations: 4 mspace.lib.umanitoba.ca
JK Ogunjobi, L Lajide - J. Nat. Prod. Biol. Med. Res., 2015 - researchgate.net
… 6-bromopiperonal was synthesized via direct bromination of piperonal in glacial acetic acid shown in Scheme I. GC showed that 5, 6-dibromo-1, 3-benzodioxole was present along with …
Number of citations: 1 www.researchgate.net
JD Figueroa-Villar, ER Cruz… - Synthetic …, 1992 - Taylor & Francis
… acid and salicylaldehydes or by thermal cyclization of the condensation product of barbituric acid and 6-bromopiperonal. … Scheme 2 - Reaction of barbituric acid and 6-bromopiperonal. …
Number of citations: 42 www.tandfonline.com
JN Abrams, Q Zhao, I Ghiviriga - Tetrahedron, 2012 - Elsevier
… in five steps from commercially available 6-bromopiperonal. This research expands upon … alkene prepared in three steps from 6-bromopiperonal. The resulting product contains the …
Number of citations: 15 www.sciencedirect.com
CJ Moody, GJ Warrellow - Tetrahedron letters, 1987 - Elsevier
The naturally occurring isoindolobenzazepine lennoxamine (1) has been synthesised from 6-bromopiperonal in 9 steps by a route which involves formation of the 2-arylbenzazepine (10…
Number of citations: 47 www.sciencedirect.com
AH Parijs - Recueil des Travaux Chimiques des Pays‐Bas, 1930 - Wiley Online Library
… conditions were tried it was impossible to introduce another nitro group or to displace the aldehyde grouping in favour of a nitro group as is the case with 6-chloro- and 6-bromopiperonal…
Number of citations: 4 onlinelibrary.wiley.com
M Bera, B Sen, S Garai, S Hajra - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… one-pot protocol from 6-bromopiperonal 14 and methyl 4-oxobutanoate 15 (Scheme 2). There were obvious reasons behind the choice of 6-bromopiperonal 14, since it provides that …
Number of citations: 3 pubs.rsc.org

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